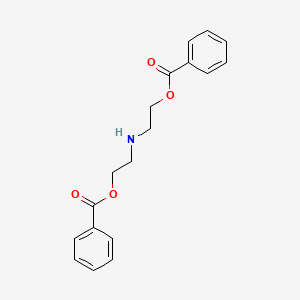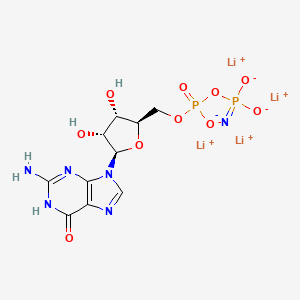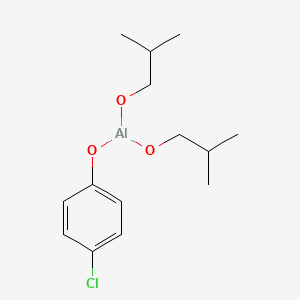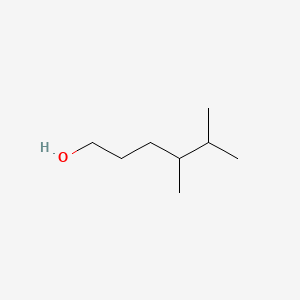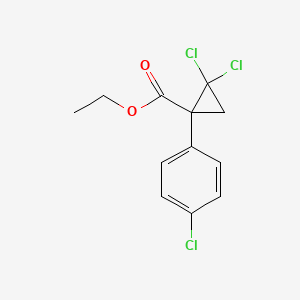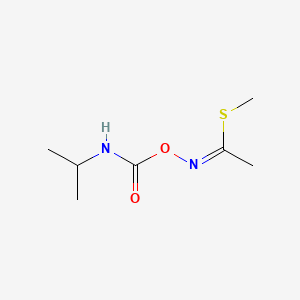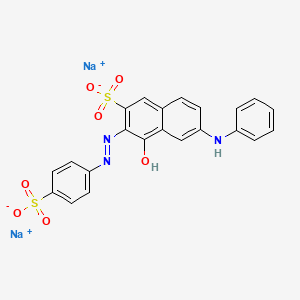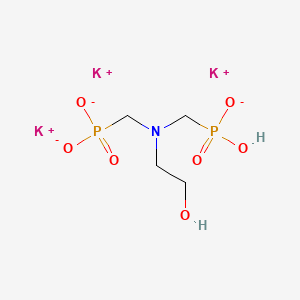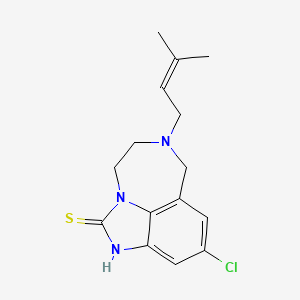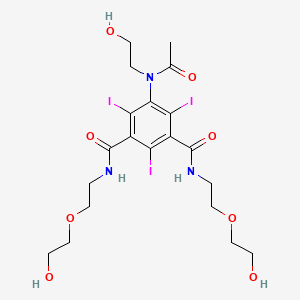
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its butyl and methoxy substitutions, which can influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- typically involves the oxidation of corresponding phenols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions typically yield hydroquinones.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of more complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted quinones depending on the reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- involves its ability to undergo redox reactions. This property allows it to interact with various biological molecules, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism often exploited in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
2,5-Dihydroxy-1,4-benzoquinone: Used in various chemical syntheses and as a redox agent.
2,6-Di-tert-butylbenzoquinone: Commonly used as an antioxidant in industrial applications.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- is unique due to its specific substitutions, which can influence its reactivity and potential applications. The butyl and methoxy groups can enhance its solubility and stability, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
57855-18-2 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-butyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O3/c1-3-4-5-8-6-9(12)7-10(14-2)11(8)13/h6-7H,3-5H2,1-2H3 |
Clé InChI |
JTNZEYFXPDFBBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=O)C=C(C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


